Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzoate moiety and a phthalazine derivative, which may contribute to its pharmacological properties. Understanding this compound's classification, synthesis, and applications is crucial for its development in pharmaceutical contexts.
This compound is synthesized through various chemical reactions involving starting materials that include benzoic acid derivatives and phthalazine derivatives. The specific pathways and reagents used can vary based on the desired purity and yield of the final product.
Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate falls under the category of benzoate esters and phthalazine derivatives. It is primarily studied for its potential as a pharmaceutical agent, particularly in the field of cancer treatment and as a kinase inhibitor.
The synthesis of methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate can be described using its molecular formula and structural representation:
The compound's structural data can be represented using various notations:
COC(=O)c1ccc(CN2C(=O)C=CC=N2)cc1
InChI=1S/C16H16N2O3/c1-19-16(18)14-6-4-12(5-7-14)15(20)13(17)10-8-9(11(15)21)22/h4-7H,8-10H2,1-3H3
Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate can undergo various chemical reactions typical for esters and amides:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced activity or selectivity.
The mechanism of action of methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)methyl]benzoate likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that compounds with similar structures may inhibit specific kinases or other enzymes involved in cancer progression, suggesting that this compound could exhibit similar properties.
Methyl 4-[(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-y)methyl]benzoate typically exhibits:
Key chemical properties include:
This compound has potential applications in various scientific fields:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: